![molecular formula C18H24N2O3S2 B2638042 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide CAS No. 2034514-20-8](/img/structure/B2638042.png)
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a furan ring. Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds are generally synthesized using a variety of methods. Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis
The molecular structure of this compound likely includes a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature. It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
- Research suggests that this compound may have anticancer activity due to its structural features and interactions with cellular components. It could be explored as a potential chemotherapeutic agent or as part of targeted drug delivery systems for cancer treatment .
- The furan ring in this compound could play a role in inhibiting urease activity. Urease inhibitors are relevant in treating conditions associated with excessive urea production, such as kidney stones and urinary tract infections .
- The sulfonamide group in the compound may contribute to anti-inflammatory properties. Investigating its impact on inflammatory pathways could be valuable for developing new anti-inflammatory drugs .
- As part of the circular economy, furfural derivatives like this compound can be produced from biomass. They offer economic and ecological benefits by adding value to biorefinery processes. Researchers can explore its use as a bio-based intermediate for various applications .
- Furfural can be transformed into C4 and C5 compounds, which serve as raw materials for hydrocarbon fuels and fuel additives. Investigating the role of this compound in fuel synthesis pathways is relevant .
- Researchers can explore the synthetic chemistry of related compounds containing furan rings. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives could yield valuable insights .
Anticancer Properties
Urease Inhibition
Anti-Inflammatory Effects
Biorefinery Applications
Hydrocarbon Fuel Synthesis
Synthetic Chemistry and Derivatives
Other Applications
Janczewski, Ł., Zieliński, D., & Kolesińska, B. (2021). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Open Chemistry, 19(1), 434-442. Read more Literature reference not directly related to the compound but relevant to urease inhibition. Literature reference discussing synthetic chemistry of related compounds.
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
It’s known that furan derivatives can interact with their targets to show their potentiality to treat various diseases or disorders .
Biochemical Pathways
Furan derivatives are known to have broad-spectrum biological activities .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .
Result of Action
Furan derivatives are known to have diverse biological activities .
Action Environment
The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-3-4-17(11-15(14)2)25(21,22)19-12-18(16-5-8-23-13-16)20-6-9-24-10-7-20/h3-5,8,11,13,18-19H,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWHHYMBTDTYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.